molecular formula C19H27FN4O2 B5985308 3-{2-[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]-2-oxoethyl}-4-methyl-2-piperazinone

3-{2-[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]-2-oxoethyl}-4-methyl-2-piperazinone

Cat. No.: B5985308
M. Wt: 362.4 g/mol
InChI Key: FLWRRFPFLLMIHJ-UHFFFAOYSA-N
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Description

3-{2-[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]-2-oxoethyl}-4-methyl-2-piperazinone, also known as FP1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

3-{2-[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]-2-oxoethyl}-4-methyl-2-piperazinone acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory receptor in the brain. By enhancing the activity of this receptor, this compound can reduce neuronal excitability and promote relaxation and sedation. Additionally, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including anxiolytic and antidepressant effects, inhibition of cancer cell growth, and anti-inflammatory effects. In animal models, this compound has been shown to increase levels of the neurotransmitter GABA in the brain, leading to reduced anxiety and depression-like behaviors. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell proliferation and tumor growth. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{2-[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]-2-oxoethyl}-4-methyl-2-piperazinone in lab experiments is its specificity for the GABA-A receptor, which allows for targeted modulation of neuronal activity. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a safe and effective candidate for in vivo studies. However, one limitation of using this compound is its relatively short half-life in the body, which may limit its effectiveness in long-term studies.

Future Directions

There are several future directions for research on 3-{2-[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]-2-oxoethyl}-4-methyl-2-piperazinone, including further studies on its therapeutic potential in various fields, optimization of its synthesis method, and development of more potent and selective analogs. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound in humans are needed to determine its safety and efficacy as a potential therapeutic agent. Finally, studies on the mechanisms underlying this compound's effects on gene expression and cell differentiation may provide insights into its potential applications in regenerative medicine.

Synthesis Methods

3-{2-[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]-2-oxoethyl}-4-methyl-2-piperazinone can be synthesized through a multi-step process that involves the reaction of 2-fluorobenzylamine with 4-methyl-2-piperazinone, followed by the addition of 2-oxoethyl isocyanate. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

3-{2-[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]-2-oxoethyl}-4-methyl-2-piperazinone has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant properties in animal models, making it a promising candidate for the treatment of anxiety and depression. In oncology, this compound has been studied for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. In immunology, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

3-[2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-2-oxoethyl]-4-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN4O2/c1-22-10-7-21-19(26)17(22)13-18(25)24-9-4-8-23(11-12-24)14-15-5-2-3-6-16(15)20/h2-3,5-6,17H,4,7-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWRRFPFLLMIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C1CC(=O)N2CCCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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